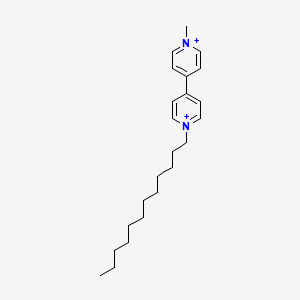![molecular formula C15H26O3 B14465856 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol CAS No. 66295-66-7](/img/structure/B14465856.png)
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound consists of 26 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms, making up a total of 44 atoms . It features a three-membered ring, an eleven-membered ring, and a twelve-membered ring, along with two hydroxyl groups and one ether group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol involves multiple steps, typically starting with simpler organic molecules. The process often includes the formation of the bicyclic structure through cyclization reactions, followed by the introduction of functional groups such as hydroxyl and ether groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms in the hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ether groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Humulene epoxide II: Another bicyclic compound with similar structural features, including an oxirane ring and multiple methyl groups.
α-Humulene epoxide II: Similar to humulene epoxide II, but with different stereochemistry.
Humulene 6,7-epoxide: A related compound with an epoxide ring and similar methyl group arrangement.
Uniqueness
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its specific arrangement of hydroxyl and ether groups, along with the bicyclic framework, makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66295-66-7 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
4,7,7,11-tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol |
InChI |
InChI=1S/C15H26O3/c1-10-8-12(17)14(2,3)6-5-7-15(4)13(18-15)9-11(10)16/h8,11-13,16-17H,5-7,9H2,1-4H3 |
Clave InChI |
ZZSZSTCCYMOZHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C(CCCC2(C(O2)CC1O)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
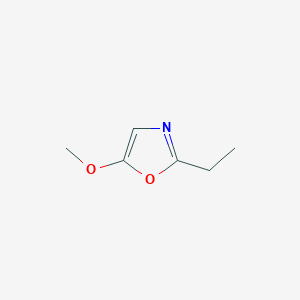
![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
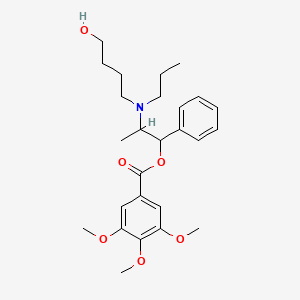
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
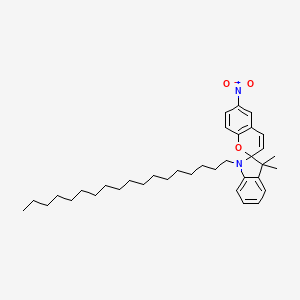

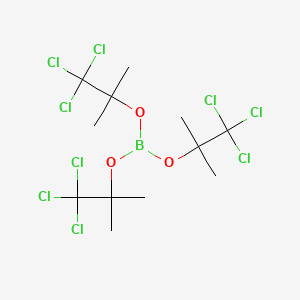
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)


phosphanium bromide](/img/structure/B14465858.png)
